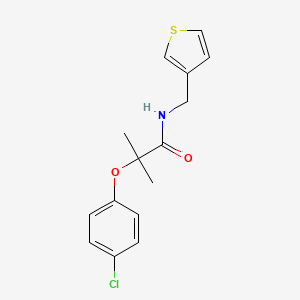

2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-15(2,19-13-5-3-12(16)4-6-13)14(18)17-9-11-7-8-20-10-11/h3-8,10H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFWEKJDIILVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=CSC=C1)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide typically involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form an intermediate, which is then reacted with thiophen-3-ylmethanamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

Reduction: Amines derived from the reduction of the amide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving thiophene-containing compounds.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The chlorophenoxy group and thiophene ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide (Y030-7664)

- Molecular Formula : C₁₅H₁₈ClN₃O₂S

- Molecular Weight : 339.84 g/mol

- Key Features : Replaces the thiophen-3-ylmethyl group with a 1,3,4-thiadiazole ring substituted with isopropyl.

- Significance : The thiadiazole moiety enhances hydrogen-bonding capacity and metabolic stability compared to thiophene. This compound has shown antimicrobial activity in preliminary screens .

2-(4-Chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide (CAS: 620565-88-0)

- Molecular Formula: C₂₀H₂₄ClNO₄S₂

- Molecular Weight : 441.99 g/mol

- Key Features : Incorporates a tetrahydrothiophene-1,1-dioxide group and a thiophen-2-ylmethyl substituent.

- The bulky 4-chloro-3,5-dimethylphenoxy group may enhance receptor selectivity .

Analogues with Hydrophilic Substituents

2-(4-Chlorophenoxy)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylpropanamide (CAS: 1421483-71-7)

2-(4-Chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylpropanamide

- Molecular Formula: C₂₀H₂₀ClNO₄S

- Molecular Weight : 405.9 g/mol

- Key Features : Combines furan and thiophene rings with a hydroxyethyl linker.

- Significance : The furan ring may alter electronic properties, affecting binding affinity to target proteins .

High-Molecular-Weight Analogues with Complex Substituents

JNJ 303 (2-(4-Chlorophenoxy)-N-[(1R,3S)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide)

- Molecular Formula : C₂₄H₃₀ClN₂O₄S

- Molecular Weight : 440.98 g/mol

- Key Features : Incorporates an adamantane group and a methanesulfonamido substituent.

- Significance : The adamantane moiety enhances lipophilicity and CNS penetration, making this compound a candidate for neurological targets. It has been studied as a CB2 receptor modulator .

2-(4-Chlorophenoxy)-2-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]propanamide

- Molecular Formula : C₂₀H₂₂ClN₃O₄

- Molecular Weight : 423.86 g/mol

- Key Features: Contains a dihydropyridinone ring and a pyrrolidine-carbonyl group.

- Significance : The bicyclic structure may enhance binding to kinase targets, as seen in similar propanamide derivatives .

Data Table: Key Properties of Selected Analogues

Research Findings and Implications

Thiadiazole vs. Thiophene : Substitution with 1,3,4-thiadiazole (Y030-7664) improves metabolic stability but reduces molecular weight, suggesting a trade-off between stability and bioavailability .

Hydrophilic Modifications : Hydroxy-containing analogues (e.g., CAS: 1421483-71-7) exhibit better aqueous solubility, critical for oral administration .

Structural Complexity : High-molecular-weight analogues (e.g., CAS: 620565-88-0) show enhanced target selectivity but may face challenges in synthetic scalability .

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₂₄ClN₂O₂S

- Molecular Weight : 415.4 g/mol

- CAS Number : 1351633-39-0

The biological activity of this compound may be attributed to its structural features, which allow it to interact with various biological targets. The presence of the chlorophenoxy group is significant for its binding affinity and selectivity towards specific receptors or enzymes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that structurally related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | HCT-15 (colon carcinoma) |

| Compound B | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |

These findings suggest that the incorporation of specific substituents can enhance cytotoxicity against cancer cells, making this class of compounds promising candidates for further development in anticancer therapy .

Anticonvulsant Activity

In addition to anticancer properties, certain derivatives have shown anticonvulsant effects. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene moiety significantly influence anticonvulsant activity. For example, a compound with a similar backbone demonstrated effective protection against seizures in animal models, suggesting that the thiophene ring plays a crucial role in enhancing this activity .

Case Studies and Research Findings

-

Study on Antitumor Effects

A study evaluated the effects of various phenoxy-containing compounds on cancer cell lines. The results indicated that compounds with a chlorophenoxy group had enhanced antitumor efficacy compared to their non-chlorinated counterparts. The mechanism was primarily through the inhibition of Bcl-2 protein expression, leading to increased apoptosis in cancer cells . -

Anticonvulsant Screening

Another research project focused on screening new compounds for anticonvulsant activity using the pentylenetetrazole (PTZ) model in mice. Compounds structurally similar to this compound exhibited significant protection against seizure episodes, indicating potential therapeutic applications in epilepsy . -

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggested that this compound has favorable absorption characteristics when administered orally, with a half-life conducive for therapeutic use. Toxicological evaluations revealed no significant adverse effects at therapeutic doses, supporting its safety profile .

Q & A

Q. What are the typical synthetic routes and key reaction conditions for 2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution, amidation, and functional group protection. For example:

- Step 1 : Introduction of the 4-chlorophenoxy group via nucleophilic aromatic substitution under controlled pH (7–9) and temperature (60–80°C) .

- Step 2 : Thiophen-3-ylmethylamine coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .

- Step 3 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization .

Key parameters: solvent choice (polar aprotic solvents enhance reaction rates), catalyst use (e.g., DMAP for acylation), and reaction time optimization (monitored via TLC) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : Peaks for the chlorophenoxy aromatic protons (δ 6.8–7.3 ppm), thiophene protons (δ 7.1–7.5 ppm), and methyl groups (δ 1.2–1.5 ppm) .

- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., [M+H]+ calculated for C₁₆H₁₇ClNO₂S: 346.0612) .

Q. What are the standard purity assessment protocols for this compound in preclinical studies?

- Methodological Answer : Purity is assessed via:

- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/water with 0.1% TFA), retention time consistency .

- Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values .

- Melting Point : Sharp range (e.g., 145–147°C) indicating homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). Strategies include:

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) vs. cell-based viability (MTT assay) to distinguish direct target effects from off-target toxicity .

- Structural Analog Testing : Modify the thiophene or chlorophenoxy moieties to isolate structure-activity relationships (SAR) .

- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities to suspected targets (e.g., androgen receptors) .

Q. What experimental designs are optimal for assessing the compound’s pharmacokinetics and metabolic stability?

- Methodological Answer : A split-plot design with replicates is recommended:

- In Vitro : Liver microsomal assays (human/rat) with NADPH cofactor, monitoring half-life (t₁/₂) via LC-MS/MS .

- In Vivo : Randomized block design with subplots for dose groups (e.g., 10 mg/kg vs. 50 mg/kg) and sub-subplots for time points (0, 1, 4, 8, 24 h post-dose) .

- Data Normalization : Use internal standards (e.g, deuterated analogs) to control for matrix effects .

Q. How can researchers investigate the compound’s mechanism of action when target proteins are unknown?

- Methodological Answer : Employ multi-omics approaches:

- Proteomics : SILAC labeling + LC-MS/MS to identify differentially expressed proteins in treated vs. untreated cells .

- Transcriptomics : RNA-seq analysis to map pathway enrichment (e.g., apoptosis, oxidative stress) .

- Chemical Proteomics : Use biotinylated analogs of the compound for pull-down assays followed by streptavidin affinity purification .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across different solvent systems?

- Methodological Answer : Solubility variability often stems from solvent polarity and hydrogen-bonding capacity. Systematic approaches include:

- Solvent Screening : Test DMSO, PBS (pH 7.4), and PEG-400 at 25°C/37°C .

- Co-solvent Blending : Use ethanol/water mixtures (10–40% ethanol) to mimic physiological conditions .

- Thermodynamic Modeling : Apply Hansen solubility parameters to predict optimal solvent combinations .

Methodological Resources

- Spectroscopic Validation : Cross-reference NMR/IR data with PubChem entries (e.g., InChI Key: YRYMONRWEKKDHY-UHFFFAOYSA-N) .

- Bioactivity Assays : Use standardized protocols from Journal of Medicinal Chemistry for enzyme inhibition studies .

- Data Reproducibility : Adopt OECD guidelines for chemical purity and assay validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.